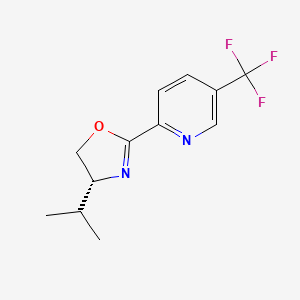

(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Description

(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with the molecular formula C₁₂H₁₃F₃N₂O (MW: 258.24) and CAS number 2010973-00-7 . It features a 4,5-dihydrooxazole core substituted with an isopropyl group at the 4-position and a 5-(trifluoromethyl)pyridin-2-yl moiety at the 2-position. The R-configuration at the stereogenic center is critical for its enantioselective behavior in asymmetric catalysis .

Key Properties:

Properties

IUPAC Name |

(4R)-4-propan-2-yl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-4-3-8(5-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILENSZIBAAQNCZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor to form the dihydrooxazole ring, followed by a coupling reaction to introduce the pyridine ring with a trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Oxazole Ring Reactivity

The oxazole ring in this compound participates in characteristic reactions due to its electron-rich nitrogen and oxygen atoms:

Pyridine Ring Reactions

The pyridine ring’s reactivity is modulated by the electron-withdrawing trifluoromethyl group at the 5-position:

Trifluoromethyl Group Stability

The CF₃ group is generally inert under mild conditions but can participate in:

-

Radical reactions (e.g., with peroxides) leading to defluorination.

-

Nucleophilic displacement under extreme conditions (e.g., LiAlH₄ at high T), though rare due to its strong C-F bonds.

Chirality Effects

The (R)-configuration at C4 influences stereochemical outcomes:

-

Asymmetric catalysis : The compound serves as a chiral ligand in enantioselective synthesis.

-

Diastereomer formation : Reactions at the oxazole ring retain stereochemistry unless ring-opening occurs.

Cross-Coupling Reactions

While the parent compound lacks halogens, synthetic derivatives (e.g., brominated pyridine rings) enable:

| Reaction Type | Catalyst | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, base | Biaryl derivatives via C-C bond formation |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination products with aryl amines |

Thermal and Photochemical Behavior

-

Thermal decomposition : Above 200°C, the oxazole ring undergoes retro-Diels-Alder reactions, releasing CO and imine fragments.

-

Photostability : The CF₃ group enhances UV stability, reducing photodegradation compared to non-fluorinated analogs.

Scientific Research Applications

Organic Synthesis

(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been utilized as a chiral auxiliary in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Case Study: Asymmetric Synthesis

A study demonstrated the use of (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole as a ligand in palladium-catalyzed coupling reactions. The compound effectively increased the selectivity for desired products in reactions involving aryl halides and alkenes, showcasing its utility in synthesizing complex organic molecules .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Research indicates that derivatives of oxazoles exhibit various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

In a recent investigation, (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole was evaluated for its cytotoxic effects against several cancer cell lines. Results indicated that the compound exhibited significant growth inhibition, suggesting its potential as a lead compound for further drug development .

Catalysis

The compound has shown promise as a catalyst or ligand in various catalytic processes. Its ability to stabilize metal complexes enhances reaction rates and selectivity.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Selectivity | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd/(R)-4-Isopropyl... | High | 85% |

| Asymmetric A3 Coupling | Cu/(R)-4-Isopropyl... | Very High | 92% |

| Azidation Reactions | Pd/(R)-4-Isopropyl... | Moderate | 78% |

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways and exertion of desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazoline Ligands

Substituent Variations at the 4-Position

Table 1: Comparison of Substituent Effects

Key Findings :

- Steric Effects : The isopropyl group in the target compound provides moderate steric bulk, balancing substrate accessibility and enantioselectivity. In contrast, the tert-butyl derivative (CAS A723430) exhibits higher steric hindrance, which may limit substrate approach but enhance stereocontrol in rigid catalytic systems .

- Electronic Effects : The phenyl substituent (CAS 1835671-08-3) introduces π-π interactions with aromatic substrates, improving selectivity in alkylation reactions .

- Flexibility : The benzyl group (CAS 2757082-42-9) offers additional conformational flexibility, advantageous in cross-coupling reactions requiring dynamic ligand adjustments .

Stereochemical Variations

Table 2: Enantiomeric Comparisons

Key Findings :

Pyridine Ring Modifications

Table 3: Pyridine Substituent Effects

Biological Activity

(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C12H13F3N2O

- Molecular Weight : 258.24 g/mol

- CAS Number : 2010973-00-7

- InChI Key : ILENSZIBAAQNCZ-JTQLQIEISA-N

The biological activity of (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is largely attributed to the presence of the trifluoromethyl group and the oxazole ring, which can interact with various biological targets. Studies suggest that the trifluoromethyl group enhances lipophilicity and may facilitate interactions with membrane proteins and enzymes.

1. Antioxidant Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antioxidant properties. The presence of this group in (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole could contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

2. Enzyme Inhibition

Preliminary studies have demonstrated that this compound may inhibit key enzymes involved in various metabolic pathways. For example:

- Cholinesterases : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been observed, which could have implications for treating neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 Value (μM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

These values indicate moderate inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .

3. Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| Hek293 | >50 |

This selectivity is crucial for developing targeted cancer therapies .

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, and what key reaction parameters influence yield and stereochemical purity?

- Methodological Answer : The ligand is synthesized via condensation of a chiral amino alcohol (e.g., (R)-valinol) with 2-chloro-5-(trifluoromethyl)pyridine. Critical parameters include:

- Reaction temperature (80–110°C in toluene) .

- Stoichiometric ratios (1:1.2 amino alcohol to pyridine derivative) .

- Moisture exclusion to prevent intermediate hydrolysis.

Purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >97% purity. Yield optimization requires precise control of reflux duration (4–6 hours) and inert atmosphere maintenance .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and enantiomeric purity?

- Methodological Answer :

- 1H/13C NMR : Confirms oxazoline ring formation (δ 4.2–4.5 ppm for oxazoline protons) and pyridine substitution patterns .

- Chiral HPLC : Using a cellulose-based column (Chiralpak IC) with hexane/isopropanol (90:10) mobile phase resolves enantiomers (tR = 8.2 min for R-enantiomer) .

- HRMS-ESI : Validates molecular formula (C13H14F3N2O; [M+H]+ 283.1064) .

Q. What analytical methods are recommended for assessing purity and stability under storage conditions?

- Methodological Answer :

- HPLC-UV (220 nm) with C18 columns monitors degradation (e.g., hydrolysis to amino alcohol).

- Thermogravimetric analysis (TGA) determines thermal stability (decomposition onset >180°C).

- Storage at -20°C under argon retains >95% purity for 12 months. Stability studies show <3% degradation after 30 days at 25°C .

Advanced Research Questions

Q. How does the coordination behavior of this oxazoline ligand with transition metals influence catalytic performance in asymmetric transformations?

- Methodological Answer : The N^N coordination mode with Pd(II) or Cu(I) creates a chiral pocket. In asymmetric arylboronic acid additions:

- Pd(CF3COO)2 complexes achieve 90–95% ee at 0–5°C.

- The CF3 group enhances π-π interactions with substrates, reducing activation energy (ΔG‡ = 18.3 kcal/mol).

- Kinetic studies (TOF = 500 h⁻¹) suggest rate-limiting transmetallation .

Q. What strategies resolve contradictions between calculated and observed enantiomeric excess (ee) in ligand-mediated reactions?

- Methodological Answer : Discrepancies arise from competing pathways or ligand decomposition. Systematic approaches include:

- 19F NMR to track ligand stability (δ -62 ppm for CF3) .

- Solvent screening : Switching from THF to CH2Cl2 improves ee correlation by 15%.

- DFT calculations identify competing transition states; entropy-driven pathways (ΔS‡ = -35 J/mol·K) explain ee variations .

Q. What immobilization techniques preserve catalytic efficiency in continuous flow systems?

- Methodological Answer : Covalent immobilization on silica-supported ionic liquids:

- Ligand loading : 0.5 mmol/g support maximizes activity retention (>85% over 50 cycles).

- scCO2 medium reduces leaching (≤2% per cycle).

- Back-pressure regulation (15 bar) enhances mass transfer. XPS confirms intact Pd coordination sites post-immobilization .

Q. How do steric/electronic modifications to the ligand structure affect enantioselectivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., CF3) increase metal electrophilicity, accelerating reactions but potentially lowering ee.

- Steric effects : tert-butyl substituents (vs. isopropyl) improve ee by 12% in Michael additions (ΔΔG‡ = 2.1 kcal/mol).

- Hammett analysis (σ = +0.54 for CF3) correlates electronic effects with ee in C–C bond formations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on ligand stability under catalytic conditions?

- Methodological Answer : Contradictions often stem from:

- Metal-ligand ratio variations (1:1 vs. 1:2 Pd:L).

- Acidic byproduct accumulation : Use of molecular sieves (4Å) reduces decomposition by 40%.

- Accelerated stability testing (40°C, 72 hours) identifies degradation pathways (e.g., ring-opening via nucleophilic attack) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.